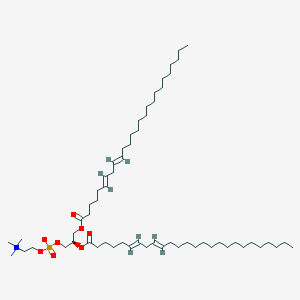
Benzèneéthan-d4-amine
Vue d'ensemble
Description
Benzeneethan-d4-amine, also known as phenethylamine-d4, is a deuterated derivative of phenethylamine. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, resulting in the molecular formula C8H7D4N. Benzeneethan-d4-amine is of significant interest due to its applications in chemical synthesis, pharmaceuticals, and materials science .
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing primary amines involves the nucleophilic substitution of haloalkanes with ammonia.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed for the large-scale production of benzeneethan-d4-amine.
Types of Reactions:
Oxidation: Benzeneethan-d4-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Substitution: Benzeneethan-d4-amine can participate in substitution reactions, such as alkylation or acylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Benzeneethan-d4-amine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Benzeneethan-d4-amine, also known as Phenethylamine-d4, primarily targets the Dopamine D4 receptor (D4R) . The D4R is a G-protein-coupled receptor in the brain that plays a crucial role in neuronal signaling within the mesolimbic system . This system regulates emotion and complex behavior .
Mode of Action
Phenethylamine-d4 interacts with its target, the D4R, by triggering slow-acting effects . The compound achieves this effect through a mechanism of inverse agonism at the D2 dopamine receptor . This interaction results in changes in the receptor’s activity and downstream signaling .
Biochemical Pathways
The compound affects the biochemical pathways involving dopamine, a neurotransmitter synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH) . The second step is carried out by aromatic l-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .
Pharmacokinetics
The compound’s interaction with the d4r suggests it has the ability to cross the blood-brain barrier and exert its effects within the central nervous system
Result of Action
The action of Benzeneethan-d4-amine on the D4R can result in several downstream effects. For instance, D4 activation in cultured prefrontal cortical neurons results in synaptic translocation and activation of CaMKII . This enzyme, in turn, regulates other targets such as AMPA receptors, which play a crucial role in glutamatergic transmission in the brain .
Action Environment
The action of Benzeneethan-d4-amine can be influenced by various environmental factors. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by factors such as temperature, viscosity, and solvent polarity
Comparaison Avec Des Composés Similaires
Phenethylamine: The non-deuterated analog of benzeneethan-d4-amine, widely studied for its psychoactive properties.
2-Phenylethylamine: Another analog with similar structural features but different isotopic composition.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms in benzeneethan-d4-amine makes it unique, allowing for precise labeling and tracking in scientific studies.
Mechanistic Insights: The deuterated compound provides valuable insights into reaction mechanisms and metabolic pathways that are not easily obtainable with non-deuterated analogs.
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXPLMPWCGHP-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236527 | |
| Record name | Benzeneethan-d4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87620-08-4 | |
| Record name | Benzeneethan-d4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethan-d4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)



